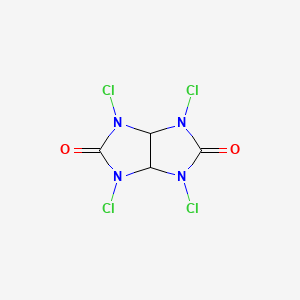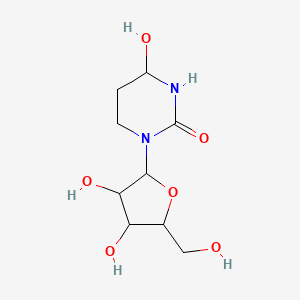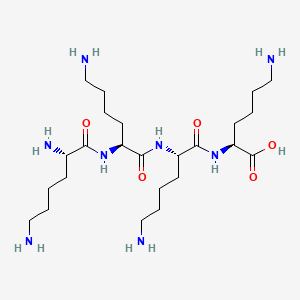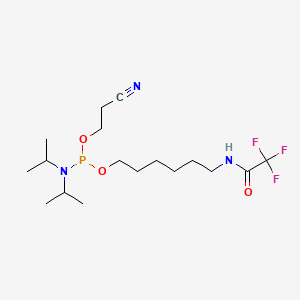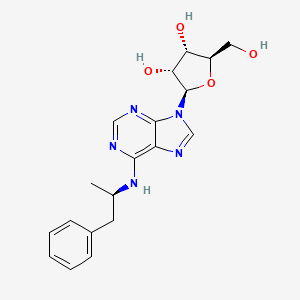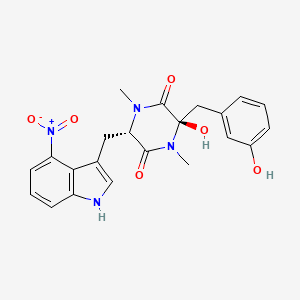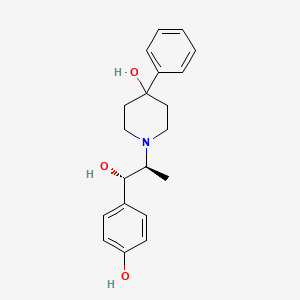
Traxoprodil mesylate
Descripción general
Descripción
Traxoprodil is a selective antagonist of the NR2B subunit of the NMDA receptor . It has been developed by Pfizer and has shown neuroprotective, analgesic, and anti-Parkinsonian effects in animal studies .
Molecular Structure Analysis
Traxoprodil is a selective antagonist of the NR2B subunit of the NMDA receptor . Its molecular formula is C20H25NO3 . When it forms a mesylate salt, the molecular formula becomes C21H29NO6S .Physical And Chemical Properties Analysis
Traxoprodil has a molecular weight of 327.4 g/mol . When it forms a mesylate salt, the molecular weight increases to 423.5 g/mol .Aplicaciones Científicas De Investigación
Traxoprodil Mesylate: A Comprehensive Analysis of Scientific Research Applications
Neuroprotection in Hippocampal Neurons: Traxoprodil mesylate has been shown to inhibit glutamate-induced death of rat hippocampal neurons, suggesting its potential application in neuroprotective strategies for conditions such as stroke or traumatic brain injury where excitotoxicity is a concern .
Selective NMDA Receptor Antagonism: The compound is highly selective for NMDA receptors containing NR2B subunits, which could be beneficial in developing treatments for diseases associated with NMDA receptor dysfunction, such as Alzheimer’s disease .
Antidepressant Activity Enhancement: Traxoprodil has been studied for its ability to enhance the activity of antidepressants like imipramine, fluoxetine, escitalopram, and reboxetine in animal behavior models, indicating its use as an adjunct therapy in depression treatment .
Pharmacokinetics and Metabolism: Research into the metabolism, distribution, and excretion of Traxoprodil mesylate in animal models provides essential data for understanding its pharmacokinetic profile, which is crucial for drug development processes .
Mecanismo De Acción
Target of Action
Traxoprodil mesylate is a selective antagonist of the NR2B subunit of the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor, and the NR2B subunit is one of its components .
Mode of Action
As an antagonist, traxoprodil mesylate binds to the NR2B subunit of the NMDA receptor and inhibits its function . This inhibition can potentiate the antidepressant-like effects of certain antidepressant drugs .
Biochemical Pathways
Traxoprodil mesylate affects several biochemical pathways. It is involved in the neuroactive ligand-receptor interaction , glutamatergic synapse , and dopaminergic synapse pathways . The interaction with these pathways can lead to various downstream effects, contributing to its antidepressant activity.
Pharmacokinetics
Traxoprodil mesylate is metabolized in both extensive metabolizers (EMs) and poor metabolizers (PMs), with approximately 7% and 50% of the administered radioactivity excreted as unchanged drug in the excreta of EMs and PMs, respectively . The main metabolic pathways in EMs involve hydroxylation at the 3-position of the hydroxyphenyl ring and methylation of the resulting catechol followed by conjugation . In contrast, direct conjugation of traxoprodil with glucuronic or sulfuric acid is the major pathway in PMs . The metabolism of traxoprodil is mainly mediated by CYP2D6 .
Action Environment
The action, efficacy, and stability of traxoprodil mesylate can be influenced by environmental factors such as the metabolic state of the individual. For instance, the elimination of traxoprodil is more rapid in EMs than in PMs, with terminal elimination half-lives of 2.8 and 26.9 hours, respectively . This suggests that the individual’s metabolic phenotype can significantly influence the pharmacokinetics and, consequently, the therapeutic efficacy of traxoprodil mesylate.
Safety and Hazards
Propiedades
IUPAC Name |
1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.CH4O3S/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4)/t15-,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBWUANKVIMZIA-WRRDZZDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172230 | |
| Record name | Traxoprodil mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Traxoprodil mesylate | |
CAS RN |
188591-67-5 | |
| Record name | Traxoprodil mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Traxoprodil mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRAXOPRODIL MESYLATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I23V4CCC9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



